molecular formula C13H9BrCl2OZn B14888630 3-(2,3-Dichlorophenoxymethyl)phenylZinc bromide

3-(2,3-Dichlorophenoxymethyl)phenylZinc bromide

Cat. No.: B14888630
M. Wt: 397.4 g/mol
InChI Key: IMCYYLJEGSZYIG-UHFFFAOYSA-M
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Description

3-(2,3-dichlorophenoxymethyl)phenylzinc bromide, 0.25 M in THF: is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution in tetrahydrofuran (THF), a common solvent in organic chemistry. The presence of zinc in the compound makes it a valuable reagent for cross-coupling reactions, which are essential in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-dichlorophenoxymethyl)phenylzinc bromide typically involves the reaction of 3-(2,3-dichlorophenoxymethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:

3-(2,3-dichlorophenoxymethyl)phenyl bromide+Zn3-(2,3-dichlorophenoxymethyl)phenylzinc bromide\text{3-(2,3-dichlorophenoxymethyl)phenyl bromide} + \text{Zn} \rightarrow \text{this compound} 3-(2,3-dichlorophenoxymethyl)phenyl bromide+Zn→3-(2,3-dichlorophenoxymethyl)phenylzinc bromide

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(2,3-dichlorophenoxymethyl)phenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.

    Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura and Negishi coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases like potassium carbonate. The reaction is typically carried out in an aqueous or alcoholic solvent.

    Negishi Coupling: This reaction uses palladium or nickel catalysts and is performed in the presence of a base like triethylamine.

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Chemistry: In organic chemistry, 3-(2,3-dichlorophenoxymethyl)phenylzinc bromide is used as a reagent in the synthesis of complex molecules. Its ability to form carbon-carbon bonds makes it indispensable in the construction of various organic frameworks.

Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this reagent can have significant biological and medicinal properties. For example, biaryl compounds synthesized through Suzuki-Miyaura coupling are often found in pharmaceuticals.

Industry: In the industrial sector, this compound is used in the synthesis of materials with specific properties, such as polymers and advanced materials. Its role in forming stable carbon-carbon bonds is crucial in developing new materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 3-(2,3-dichlorophenoxymethyl)phenylzinc bromide in cross-coupling reactions involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide compound, forming a palladium complex.

    Transmetalation: The organozinc compound transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

  • Phenylzinc bromide
  • Benzylzinc bromide
  • 4-Fluorophenylzinc bromide
  • Cyclohexylzinc bromide

Comparison: Compared to these similar compounds, 3-(2,3-dichlorophenoxymethyl)phenylzinc bromide is unique due to the presence of the dichlorophenoxy group. This group can impart different reactivity and selectivity in chemical reactions, making it suitable for specific synthetic applications where other organozinc compounds might not be as effective.

Properties

Molecular Formula

C13H9BrCl2OZn

Molecular Weight

397.4 g/mol

IUPAC Name

bromozinc(1+);1,2-dichloro-3-(phenylmethoxy)benzene

InChI

InChI=1S/C13H9Cl2O.BrH.Zn/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1

InChI Key

IMCYYLJEGSZYIG-UHFFFAOYSA-M

Canonical SMILES

C1=C[C-]=CC(=C1)COC2=C(C(=CC=C2)Cl)Cl.[Zn+]Br

Origin of Product

United States

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